3-Aminopyridazine-4-carbonitrile
Overview
Description
3-Aminopyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C5H4N4 It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyridazine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield amino-substituted pyridazines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridazines, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
3-Aminopyridazine-4-carbonitrile has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Aminopyridazine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the amino and nitrile groups.
Pyridazinone: A derivative with a keto group, known for its diverse pharmacological activities.
Pyrazine: Another diazine isomer with nitrogen atoms at positions 1 and 4.
Uniqueness: 3-Aminopyridazine-4-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both amino and nitrile groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science .
Properties
IUPAC Name |
3-aminopyridazine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-3-4-1-2-8-9-5(4)7/h1-2H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCPKMCDMNLLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Cyclization of 3-Aminopyridazine-4-carbonitrile with Malonates"?
A1: The paper investigates the cyclization reaction of this compound with various malonate derivatives. [] While the abstract doesn't provide specific details on the reaction outcomes, this type of reaction likely explores the possibility of forming novel heterocyclic compounds. These compounds could potentially possess interesting biological activities or serve as building blocks for more complex molecules in organic synthesis.
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